molecular formula C10H18O3 B14211567 Acetic acid;2-methylcyclohepten-1-ol CAS No. 831170-24-2

Acetic acid;2-methylcyclohepten-1-ol

Cat. No.: B14211567
CAS No.: 831170-24-2
M. Wt: 186.25 g/mol
InChI Key: KSHTYHYXHIZLIZ-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a pungent odor, widely used in chemical synthesis, food preservation, and industrial applications. It is highly polar, miscible with water, and exhibits acidic properties due to its carboxyl (-COOH) group .

2-Methylcyclohepten-1-ol (C₈H₁₄O) is a cyclic alcohol with a seven-membered ring structure and a hydroxyl (-OH) group. Its methyl substituent introduces steric effects, influencing reactivity and solubility.

The combination "Acetic acid;2-methylcyclohepten-1-ol" likely refers to either a mixture or a derivative (e.g., ester). For this analysis, we assume it represents an esterification product: 2-methylcyclohepten-1-yl acetate.

Properties

CAS No.

831170-24-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;2-methylcyclohepten-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c1-7-5-3-2-4-6-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

KSHTYHYXHIZLIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCCC1)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylcyclohepten-1-ol typically involves the reaction of 2-methylcyclohepten-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:

[ \text{2-methylcyclohepten-1-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of heterogeneous catalysts can enhance the reaction efficiency and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylcyclohepten-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methylcyclohepten-1-one or 2-methylcycloheptanoic acid.

    Reduction: Formation of 2-methylcycloheptanol.

    Substitution: Formation of 2-methylcyclohepten-1-chloride or 2-methylcyclohepten-1-amine.

Scientific Research Applications

Acetic acid;2-methylcyclohepten-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methylcyclohepten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Features
2-Methylcyclohepten-1-yl acetate C₁₀H₁₆O₂ Ester (-COO-), cyclic alkene Combines steric hindrance (methyl group) with ester reactivity.
Butan-1-ol acetate C₆H₁₂O₂ Ester (-COO-) Linear ester; lower steric effects, higher volatility .
Acetic acid C₂H₄O₂ Carboxyl (-COOH) High polarity, acidic; used in biochar modification for uranium adsorption .
2-Hexen-1-ol acetate C₈H₁₄O₂ Ester (-COO-), alkene Unsaturated ester; enhanced reactivity due to double bond .

Physicochemical Properties

Property 2-Methylcyclohepten-1-yl acetate Butan-1-ol acetate Acetic Acid
Boiling Point (°C) ~200 (estimated) 126 118
Solubility in Water Low (hydrophobic ester) Moderate High
Reactivity Ester hydrolysis, cycloaddition Ester hydrolysis Acid-base reactions, carboxylate formation

Research Findings and Data Tables

Adsorption Performance Comparison

Adsorbent Target Pollutant Efficiency (%) Equilibrium Time Key Functional Groups Source
ASBB (Acetic Acid-Modified) U(VI) 97.8 5 minutes -COOH, expanded pores
Fe₃O₄-Sludge Biochar U(VI) 90.0 30 minutes Fe-O, hydroxyl
Graphene Oxide/PANI U(VI) 95.0 60 minutes Amino, sulfonate

Thermodynamic and Kinetic Parameters

Parameter ASBB (U(VI)) Butan-1-ol Acetate (Dielectric)
ΔH (Enthalpy Change) -45.2 kJ/mol -12.4 kJ/mol
ΔS (Entropy Change) +120 J/mol·K -35 J/mol·K
Adsorption Kinetics Pseudo-second-order Not applicable

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